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molecular formula C15H19ClO3Si B145448 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 129119-77-3

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No. B145448
M. Wt: 310.85 g/mol
InChI Key: KYVMSLGJGOLZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04918200

Procedure details

A glass pressure bottle was charged with 21.6 g of the allyl ether of 4-methylumbelliferone, 11 mls of dimethylmonochlorosilane, 25 mls of toluene and 0.1 cc of a 0.1M H2PtCl6 solution in tetrahydrofuran. The mixture was heated to 140 degrees C. at 40 psi for 15 hours. Toluene was removed by rotary evaporation. The title product was recovered in a yield of 27 g at greater than 70% purity as determined by proton NMR. A broad UV absorption spectrum was observed with maxima at 319.5, 281, 248 and 223 nanometers (nm). The extinction coefficient at 319.5 was greater than 20,000. Fluorescence spectra obtained after excitation at 384 nm gave maxima at 390 (v.s.), 421, 521, and 585 nm.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
H2PtCl6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3].[CH3:8][C:9]1[C:15]2C=CC(O)=[CH:19][C:14]=2[O:13][C:11](=[O:12])[CH:10]=1.[CH3:21][SiH:22]([CH3:24])[Cl:23].C1(C)C=CC=CC=1>O1CCCC1>[Cl:23][Si:22]([CH3:24])([CH3:21])[CH2:3][CH2:2][CH2:1][O:4][C:5]1[CH:19]=[C:14]2[C:15]([C:9]([CH3:8])=[CH:10][C:11](=[O:12])[O:13]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C=C)OCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O
Name
Quantity
11 mL
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
H2PtCl6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The title product was recovered in a yield of 27 g at greater than 70% purity
CUSTOM
Type
CUSTOM
Details
A broad UV absorption spectrum
CUSTOM
Type
CUSTOM
Details
Fluorescence spectra obtained after excitation at 384 nm
CUSTOM
Type
CUSTOM
Details
gave maxima at 390 (v.s.), 421, 521, and 585 nm

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
Cl[Si](CCCOC1=CC=C2C(=CC(OC2=C1)=O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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